molecular formula C8H15NO2 B12334808 methyl (2S,4S)-2-methylpiperidine-4-carboxylate

methyl (2S,4S)-2-methylpiperidine-4-carboxylate

Cat. No.: B12334808
M. Wt: 157.21 g/mol
InChI Key: LMRCYTXOCDKRRY-BQBZGAKWSA-N
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Description

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-2-methylpiperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of (2S,4S)-2-methylpiperidine with methyl chloroformate under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,4S)-2-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
  • tert-Butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
  • (2S,4S)-1-tert-Butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate

Uniqueness

Methyl (2S,4S)-2-methylpiperidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,4S)-2-methylpiperidine-4-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

LMRCYTXOCDKRRY-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1)C(=O)OC

Canonical SMILES

CC1CC(CCN1)C(=O)OC

Origin of Product

United States

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